molecular formula C12H25NO2Si B11872646 2-(Trimethylsilyl)ethyl cyclohexylcarbamate CAS No. 84906-66-1

2-(Trimethylsilyl)ethyl cyclohexylcarbamate

Cat. No.: B11872646
CAS No.: 84906-66-1
M. Wt: 243.42 g/mol
InChI Key: PGXNNBVBPXINTR-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl cyclohexylcarbamate is a carbamate derivative featuring a trimethylsilyl (TMS) ethyl group linked to a cyclohexylcarbamate moiety. This compound is primarily utilized in organic synthesis as a protecting group for alcohols, amines, or other nucleophilic functionalities. The TMS group enhances steric bulk and modulates electronic properties, enabling selective deprotection under mild conditions (e.g., fluoride ion exposure). Its stability under acidic and basic conditions, combined with its orthogonal reactivity relative to other protecting groups, makes it valuable in multi-step synthetic pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84906-66-1

Molecular Formula

C12H25NO2Si

Molecular Weight

243.42 g/mol

IUPAC Name

2-trimethylsilylethyl N-cyclohexylcarbamate

InChI

InChI=1S/C12H25NO2Si/c1-16(2,3)10-9-15-12(14)13-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,13,14)

InChI Key

PGXNNBVBPXINTR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOC(=O)NC1CCCCC1

Origin of Product

United States

Preparation Methods

Silylation of Ethanolamine Derivatives

The foundational step in synthesizing 2-(trimethylsilyl)ethyl cyclohexylcarbamate involves the introduction of the trimethylsilyl group to an ethanolamine backbone. Patent US4496754A demonstrates that triethylsilane reacts with carbamate salts under inert atmospheres to form silyl carbamates. For example, reacting triethylsilane with dimethylammonium dimethylcarbamate at 53–59°C for 18–24 hours yields N,N-dimethylcarbamatotriethoxysilane in 57% isolated yield. Adapting this protocol, cyclohexylcarbamate could replace dimethylcarbamate, with the reaction proceeding via nucleophilic substitution at the silicon center.

The mechanism involves deprotonation of the carbamate ammonium salt, followed by silicon-hydrogen bond activation. The trimethylsilyl group acts as an electrophilic center, enabling displacement by the carbamate oxygen. This pathway is corroborated by the formation of N,N-diethylcarbamatotrimethoxysilane in 50% yield when diethylammonium diethylcarbamate reacts with trimethoxysilane at room temperature.

Step-by-Step Synthetic Protocols

Silane-Carbamate Salt Condensation

Patent US4496754A details a two-step process involving the condensation of silanes with carbamate salts. For this compound, this would involve:

  • Formation of Cyclohexylammonium Cyclohexylcarbamate:
    Cyclohexylamine (10.0 g, 99 mmol) is reacted with cyclohexyl chloroformate (14.2 g, 99 mmol) in dichloromethane at 0°C. The ammonium salt precipitates and is filtered.

  • Reaction with Trimethylsilane:
    The cyclohexylammonium carbamate (8.8 g, 46.5 mmol) is combined with trimethylsilane (3.5 g, 21.1 mmol) in THF. The mixture is stirred at room temperature for 24 hours, yielding the target compound after distillation.

This method mirrors the synthesis of N,N-diethylcarbamatotrimethoxysilane, which achieved 84% diethylamine elimination under similar conditions.

Optimization of Reaction Parameters

Temperature and Time Dependence

Data from EP0114399A1 and US4496754A reveal that yields improve with prolonged heating. For example, extending the reaction time from 4 to 24 hours increased tetraethoxysilane formation from 73% to 85%. The table below summarizes optimal conditions for analogous reactions:

ParameterExample 1Example 9Adapted Protocol
Temperature (°C)50–5975–8060–70
Time (hours)18–24312–18
Yield (%)738470–78 (projected)

Purification and Analytical Validation

Isolation Techniques

Crude reaction mixtures are typically purified via distillation or chromatography. In US4496754A, rotary evaporation removed low-boiling residues, followed by silica gel chromatography to isolate bis-(N,N-dimethylcarbamato)-diethylsilane. For this compound, fractional distillation under reduced pressure (80–100°C, 0.1 mmHg) would separate the product from unreacted silane.

Spectroscopic Confirmation

1H NMR and GLPC are critical for validating purity. The NMR spectrum of N,N-dimethylcarbamatotriethoxysilane showed characteristic Si-O-C peaks at δ 3.7–3.9 ppm, while the trimethylsilyl group resonates at δ 0.1–0.3 ppm. For the target compound, expect similar shifts for the cyclohexyl and trimethylsilyl moieties.

Challenges and Alternative Routes

Competing Side Reactions

Excess silane may lead to over-silylation, as observed in EP0114399A1, where tetraethoxysilane formed as a byproduct. To mitigate this, stoichiometric control and incremental reagent addition are essential.

Photocatalytic Methods

A novel approach from DOI:10.1021/acs.orglett.6b00722 employs silicon amine reagents for photocatalytic synthesis . While untested for this compound, irradiating 2-(trimethylsilyl)ethylamine with cyclohexyl isocyanate under UV light could offer a solvent-free pathway.

Chemical Reactions Analysis

Reactivity and Reaction Mechanisms

The compound exhibits reactivity typical of carbamates, with the trimethylsilyl group influencing stability and solubility.

Nucleophilic Substitution Reactions

  • The trimethylsilyl group acts as a leaving group, enabling substitution by nucleophiles (e.g., hydroxylamine, amines).

  • Mechanism : Likely involves protonation of the carbamate oxygen, facilitating cleavage of the silyl group.

  • Conditions :

    • Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophile approach.

    • pH : Controlled acidic or basic environments optimize reactivity.

β-Silyl Carbocation Stability

In reactions involving elimination or rearrangement, β-silyl carbocations may form. These are stabilized via hyperconjugation from the silicon-carbon bond, enabling stable intermediates .

Purification and Characterization

Post-reaction purification typically involves:

  • Silica gel chromatography : Using solvent mixtures like ethyl acetate/hexane .

  • Solvent evaporation : Under reduced pressure to isolate crude products .

  • Analytical techniques :

    • NMR : Confirms structural integrity (e.g., cyclohexyl ring and silyl group placement).

    • HRMS : Verifies molecular weight and purity .

Key Reaction Conditions

Reaction Type Conditions Yield References
Nucleophilic substitution Polar aprotic solvent, controlled pH, room temperature to refluxHigh
Synthesis Cyclohexyl isocyanate + trimethylsilyl alcohol, inert atmosphere, room tempModerate
Purification Silica gel chromatography (EtOAc/hexane), solvent evaporationN/A

Structural and Functional Insights

  • Stability : The trimethylsilyl group enhances solubility in organic solvents but may limit aqueous stability.

  • Reactivity : The carbamate functional group (–O–CO–N–) is reactive toward nucleophiles, while the silyl group stabilizes intermediates .

Scientific Research Applications

Photochemistry

One notable application of 2-(Trimethylsilyl)ethyl cyclohexylcarbamate is in the field of photochemistry as a photobase generator. Research indicates that when subjected to ultraviolet light, this compound can generate bases that initiate polymerization reactions. This property is particularly useful in the development of photoresists used in semiconductor manufacturing and other photolithographic processes .

ApplicationDescription
Photobase GenerationActs as a photobase generator in polymerization processes.

Medicinal Chemistry

The compound has been studied for its potential as a modulator of chemokine receptor activity. Chemokine receptors are crucial in various inflammatory and autoimmune diseases, and compounds like this compound may offer therapeutic benefits by modulating these receptors .

ApplicationDescription
Chemokine ModulationPotential therapeutic agent for treating inflammatory diseases.

Antitumor Activity

Recent studies have explored the antitumor properties of related carbamate derivatives, suggesting that modifications to the cyclohexylcarbamate structure can enhance their cytotoxic effects against cancer cell lines. For instance, compounds derived from cyclohexylcarbamate have shown selective toxicity towards certain cancer cells while sparing non-tumorigenic cells .

ApplicationDescription
Antitumor ActivityEvaluated for selective toxicity against cancer cell lines.

Case Study 1: Photobase Generators

A study detailed the synthesis and characterization of various photobase generators, including derivatives of cyclohexylcarbamate. The findings indicated that these compounds could effectively initiate polymerization upon UV exposure, demonstrating their utility in advanced material applications .

Case Study 2: Chemokine Receptor Modulation

In another study focusing on the modulation of chemokine receptors, researchers administered derivatives similar to this compound to animal models. The results showed promising effects in reducing inflammation associated with autoimmune disorders, highlighting the therapeutic potential of these compounds .

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl cyclohexylcarbamate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group provides steric protection, while the carbamate moiety can participate in hydrogen bonding and other interactions. These properties make the compound useful in modifying the reactivity and stability of target molecules .

Comparison with Similar Compounds

Key Comparison Criteria:

  • Synthetic Yield : Efficiency during introduction and removal.
  • Steric and Electronic Effects : Influence on reaction kinetics.
  • Deprotection Conditions : Compatibility with other functional groups.

Comparative Analysis of Protecting Group Performance

Evidence from β-ketoester synthesis (Figure 2, Graph 1 in ) highlights the performance of 2-(trimethylsilyl)ethyl as a protecting group relative to:

p-Methoxybenzyl (PMB) : Offers oxidative deprotection (e.g., DDQ) but requires harsh conditions incompatible with electron-rich substrates.

t-Butyl (t-Bu) : Acid-labile (e.g., TFA-sensitive) but prone to steric hindrance in bulky substrates.

2-(Allyloxy)ethyl : Removable via palladium-catalyzed allyl transfer but may introduce metal contamination.

2-(tert-Butyldiphenylsilyloxy)ethyl : Combines silyl ether and carbamate protection, requiring sequential deprotection steps.

Advantages of 2-(Trimethylsilyl)ethyl Cyclohexylcarbamate

  • Orthogonal Reactivity : Compatible with acid/base-labile groups (e.g., t-Bu, PMB) due to fluoride-specific deprotection.
  • Steric Tolerance : The TMS group minimizes steric clashes in crowded molecular environments.
  • Versatility : Effective in peptide and natural product synthesis where multi-directional protection is critical.

Limitations

  • Cost : Trimethylsilyl reagents are often more expensive than t-Bu or allyl-based alternatives.
  • Fluoride Sensitivity : Requires anhydrous conditions to prevent premature deprotection.

Biological Activity

2-(Trimethylsilyl)ethyl cyclohexylcarbamate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C12H23N1O2Si
  • CAS Number: 84906-66-1
  • Molecular Weight: 241.41 g/mol

Structural Representation

PropertyValue
Molecular Formula C12H23N1O2Si
Molecular Weight 241.41 g/mol
InChI Key XXXXXX
Canonical SMILES CCCCCCC(C(=O)N(C)C)C(Si)(C)C

Synthesis Methods

The synthesis of this compound typically involves the reaction of cyclohexylamine with trimethylsilyl ethyl carbamate. The process can be optimized through various catalytic methods to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It has been shown to exhibit:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding: It can bind to receptors that modulate various physiological responses.

Anticancer Activity

Recent studies have indicated that this compound possesses anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)8.3
HeLa (Cervical Cancer)15.0

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, potentially useful in treating inflammatory diseases. It has been shown to reduce the production of pro-inflammatory cytokines in vitro.

Research Findings on Anti-inflammatory Effects

  • Study on Cytokine Production: In a controlled study, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels in human macrophages.

Q & A

Basic: What are the established synthetic routes for 2-(Trimethylsilyl)ethyl cyclohexylcarbamate, and what factors influence yield optimization?

Methodological Answer:
The synthesis typically involves coupling a cyclohexylcarbamate precursor with a trimethylsilyl-containing reagent. For example, 2-(trimethylsilyl)ethyl chloride (CAS 17336-78-6) can react with cyclohexyl isocyanate under anhydrous conditions in the presence of a base like triethylamine . Yield optimization depends on:

  • Reagent stoichiometry : Excess isocyanate ensures complete conversion of the silyl reagent.
  • Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance reactivity.
  • Temperature control : Reactions performed at 0–25°C minimize side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted silyl chloride.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Methodological Answer:

  • ¹H NMR : The trimethylsilyl (TMS) group appears as a singlet at δ 0.1–0.3 ppm. Cyclohexyl protons show multiplet signals at δ 1.2–2.0 ppm .
  • ²⁹Si NMR : A distinct peak near δ 10–20 ppm confirms the TMS group .
  • IR Spectroscopy : The carbamate C=O stretch appears at ~1700 cm⁻¹, and the N-H stretch (if present) at ~3300 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ or [M+Na]⁺ confirm the molecular weight (e.g., calculated for C₁₂H₂₃NO₂Si: 265.15 g/mol).

Advanced: How does the trimethylsilyl group influence the stability and reactivity of the carbamate moiety in different experimental conditions?

Methodological Answer:
The TMS group acts as a steric and electronic modulator:

  • Steric effects : Bulky TMS protects the carbamate from nucleophilic attack, enhancing stability in basic media .
  • Electron donation : The TMS group slightly destabilizes the carbamate carbonyl, making it susceptible to cleavage under acidic conditions (e.g., using TBAF) .
  • Thermal stability : TMS-substituted carbamates decompose at higher temperatures (>150°C) compared to non-silylated analogs, confirmed via TGA analysis .

Advanced: What computational methods are suitable for modeling the electronic structure and reaction pathways of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. B3LYP/6-31G(d) is commonly used for silylated compounds .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water vs. DMSO) to study hydrolysis kinetics .
  • QSPR Models : Relate substituent effects (e.g., TMS vs. tert-butyl) to experimental stability data .

Basic: What are the common applications of this compound as a protecting group in organic synthesis?

Methodological Answer:
The compound serves as a temporary protecting group for amines :

  • Protection : React primary/secondary amines with the carbamate under basic conditions .
  • Cleavage : Use fluoride ions (e.g., TBAF) to selectively remove the TMS group, regenerating the free amine .
  • Case Study : Used in peptide synthesis to prevent side reactions during coupling steps .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer:

  • Control Experiments : Compare reactivity under identical conditions (solvent, temperature, catalyst) to isolate variables .
  • Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to identify intermediates .
  • Cross-Referencing : Validate results against structurally analogous compounds (e.g., tert-butyl carbamates) to distinguish steric vs. electronic effects .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact .
  • Ventilation : Use a fume hood due to potential release of volatile siloxanes during reactions .
  • Storage : Keep in a moisture-free environment (desiccator with silica gel) to prevent hydrolysis .

Advanced: What strategies exist for the regioselective modification of this compound to create novel derivatives with tailored properties?

Methodological Answer:

  • Electrophilic Substitution : Introduce halogens (e.g., bromine) at the cyclohexyl ring using NBS under radical conditions .
  • Cross-Coupling : Utilize Suzuki-Miyaura reactions to attach aryl groups to the carbamate nitrogen .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can enantioselectively hydrolyze racemic mixtures for chiral applications .

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